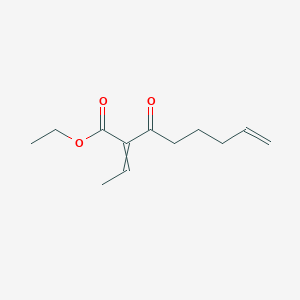![molecular formula C21H25IN4O3 B14209713 Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide CAS No. 824406-66-8](/img/structure/B14209713.png)
Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide is a complex chemical compound known for its unique structure and properties. It is a dipeptide derivative that combines glycine, alanine, and phenylalanine with an iodophenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide typically involves the coupling of protected amino acids followed by deprotection steps. The process begins with the protection of the amino and carboxyl groups of glycine, D-alanine, and L-phenylalanine. These protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The iodophenyl group is introduced through an iodination reaction using iodine and a suitable oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that allow for precise control over reaction conditions and yield. The use of solid-phase peptide synthesis (SPPS) techniques can enhance the efficiency and scalability of production. Purification is typically achieved through high-performance liquid chromatography (HPLC) to ensure the desired purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The iodophenyl group can be oxidized to form iodinated derivatives.
Reduction: Reduction reactions can target the peptide bonds or the iodophenyl group.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the iodophenyl group can yield iodinated phenyl derivatives, while reduction can lead to deiodinated or partially reduced products .
Aplicaciones Científicas De Investigación
Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying peptide chemistry.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide involves its interaction with specific molecular targets. The iodophenyl group can facilitate binding to hydrophobic pockets in proteins, while the peptide backbone can mimic natural substrates or inhibitors. This compound may inhibit enzyme activity by occupying the active site or by inducing conformational changes in the target protein .
Comparación Con Compuestos Similares
Similar Compounds
- Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide
- Glycyl-D-alanyl-N-[(2-bromophenyl)methyl]-L-phenylalaninamide
- Glycyl-D-alanyl-N-[(2-chlorophenyl)methyl]-L-phenylalaninamide
Uniqueness
Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide is unique due to the presence of the iodophenyl group, which imparts distinct chemical reactivity and binding properties. This makes it particularly useful in applications requiring specific interactions with proteins or other biomolecules .
Propiedades
Número CAS |
824406-66-8 |
|---|---|
Fórmula molecular |
C21H25IN4O3 |
Peso molecular |
508.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(2R)-2-[(2-aminoacetyl)amino]propanoyl]amino]-N-[(2-iodophenyl)methyl]-3-phenylpropanamide |
InChI |
InChI=1S/C21H25IN4O3/c1-14(25-19(27)12-23)20(28)26-18(11-15-7-3-2-4-8-15)21(29)24-13-16-9-5-6-10-17(16)22/h2-10,14,18H,11-13,23H2,1H3,(H,24,29)(H,25,27)(H,26,28)/t14-,18+/m1/s1 |
Clave InChI |
FRKBVQFHYZJUOQ-KDOFPFPSSA-N |
SMILES isomérico |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2I)NC(=O)CN |
SMILES canónico |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2I)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


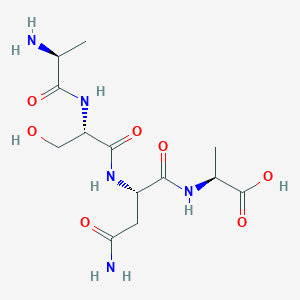

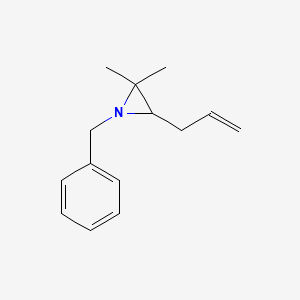
![1,2-Ethanediamine, N,N-diethyl-N'-[[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B14209642.png)
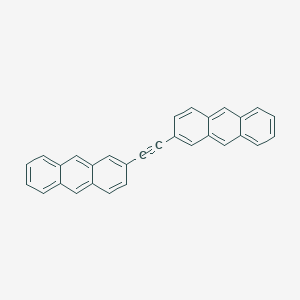
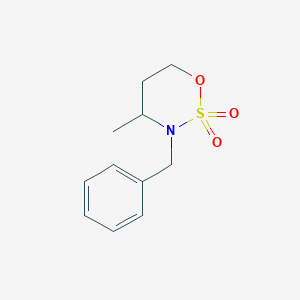
![1-[(Cyclopent-1-en-1-yl)methoxy]-3,5-dimethoxybenzene](/img/structure/B14209655.png)
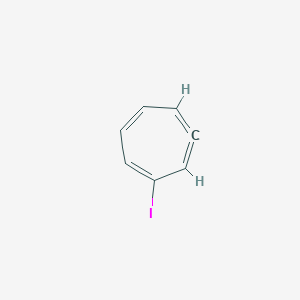
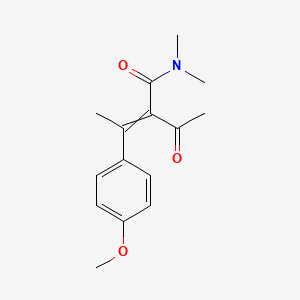
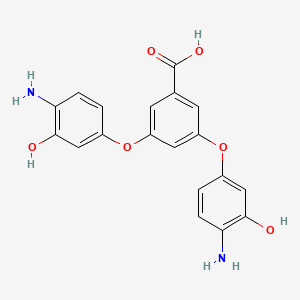
![2-{2-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]ethoxy}ethan-1-ol](/img/structure/B14209692.png)
![2-Propanethiol, 1,1'-thiobis[3-[(2-aminophenyl)thio]-](/img/structure/B14209696.png)
![8-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]oct-2-enoic acid](/img/structure/B14209702.png)
